7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol
Description
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F17O/c15-7(16,5-3-1-2-4-6-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h32H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZANUNVXAAVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379973 | |
| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129794-54-3 | |
| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol (C14F17OH) is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. Fluorinated compounds are often characterized by their stability and lipophilicity, which can influence their interactions with biological systems. This article synthesizes current knowledge regarding the biological activity of C14F17OH based on diverse research findings.
C14F17OH is a highly fluorinated compound featuring a long carbon chain with hydroxyl functional groups. Its structure contributes to its unique solubility and reactivity profiles compared to non-fluorinated analogs. The presence of multiple fluorine atoms enhances its hydrophobic characteristics while potentially affecting its interaction with biological membranes.
Biological Activity Overview
The biological activity of C14F17OH has been explored in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated alcohols can exhibit antimicrobial properties. These compounds may disrupt microbial cell membranes due to their amphiphilic nature.
- Cytotoxicity : Research indicates that certain fluorinated compounds can induce cytotoxic effects in various cell lines. The mechanisms may involve the disruption of cellular homeostasis and induction of apoptosis.
- Endocrine Disruption : Some studies have raised concerns regarding the potential for fluorinated compounds to interfere with endocrine functions in mammals. This could be attributed to their ability to mimic or block hormone receptors.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various fluorinated compounds found that C14F17OH exhibited significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption leading to cell lysis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| C14F17OH | Staphylococcus aureus | 18 |
| C14F17OH | Escherichia coli | 15 |
Cytotoxicity Assessment
In vitro assays conducted on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed that C14F17OH induced cytotoxicity at higher concentrations (>50 µM). Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
| Concentration (µM) | % Viability HepG2 | % Viability MCF-7 |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 95 | 92 |
| 50 | 60 | 65 |
| 100 | 20 | 25 |
Endocrine Disruption Potential
Research into the endocrine-disrupting potential of fluorinated alcohols indicated that C14F17OH could bind to estrogen receptors in vitro. This suggests a possible mechanism for hormonal interference which warrants further investigation.
Comparison with Similar Compounds
Table 1: Key Properties of Fluorinated Alcohols
| Compound Name (CAS) | Molecular Formula | Fluorine Atoms | Chain Length | Physical State (mp) | Key Applications |
|---|---|---|---|---|---|
| Target Compound (129794-54-3) | C₁₄H₁₃F₁₇O | 17 | C14 | Crystals (51–53°C) | Surfactants, Polymers |
| 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecan-1-ol (CAS 129794-54-3) | C₁₂H₉F₁₃O | 13 | C12 | Liquid | Lubricants, Coatings |
| 1H,1H,2H,2H-Perfluorododecan-1-ol (865-86-1) | C₁₂H₅F₂₁O | 21 | C12 | Solid (mp N/A) | Water-repellent films |
| 1H,1H,2H,2H-Tridecafluoro-1-n-octanol (647-42-7) | C₈H₅F₁₃O | 13 | C8 | Liquid | Solvents, Electronics |
Key Observations :
- Chain Length and Fluorination : The target compound’s longer carbon chain (C14 vs. C12 or C8) enhances hydrophobic interactions, making it more suitable for surfactant applications requiring stable micelle formation .
- Melting Points : Higher fluorine content correlates with elevated melting points. The target compound’s crystalline state contrasts with shorter-chain analogs like 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecan-1-ol, which remains liquid due to reduced van der Waals forces .
- Fluorine Distribution : Asymmetric fluorination (e.g., 1H,1H,2H,2H-Perfluorododecan-1-ol) increases polarity and surface activity compared to the target compound’s partially fluorinated backbone .
NMR Spectral Analysis
- Target Compound: Methylene protons adjacent to fluorine (δ 2.00–2.13 ppm) exhibit upfield shifts compared to non-fluorinated alcohols (δ 1.2–1.6 ppm), indicative of electron-withdrawing fluorine effects .
- Shorter-Chain Analogs : 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecan-1-ol shows broader multiplet signals (δ 1.55–1.67 ppm) due to increased conformational flexibility .
Preparation Methods
Telomerization of Fluorinated Iodides
The synthesis begins with the telomerization of pentafluoroethyl iodide (CF<sub>3</sub>CF<sub>2</sub>I) with tetrafluoroethylene (C<sub>2</sub>F<sub>4</sub>) to form fluorotelomer iodides. This reaction proceeds via a radical chain mechanism, facilitated by ultraviolet light or peroxide initiators . The general structure of the intermediate fluorotelomer iodide is R<sub>f</sub>–CH<sub>2</sub>–CH<sub>2</sub>–I, where R<sub>f</sub> represents the perfluoroalkyl chain. For the target compound, the telomerization yields a C<sub>14</sub> fluorotelomer iodide with the formula CF<sub>3</sub>(CF<sub>2</sub>)<sub>5</sub>CH<sub>2</sub>CH<sub>2</sub>I .
Key reaction parameters include:
-
Temperature : 80–120°C to balance reaction rate and selectivity.
-
Pressure : Elevated pressures (2–4 atm) to maintain tetrafluoroethylene in the liquid phase.
-
Solvent : Non-polar solvents like perfluorohexane minimize side reactions.
The crude product typically contains impurities such as unreacted iodides and shorter-chain homologues, necessitating distillation under reduced pressure (0.1–1 kPa) for isolation .
Hydrolysis to Fluorotelomer Alcohols
The fluorotelomer iodide undergoes hydrolysis to replace the iodide group with a hydroxyl group. This step employs aqueous alkaline conditions, often using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a water/ethanol mixture . The reaction mechanism involves nucleophilic substitution (S<sub>N</sub>2), where the hydroxide ion attacks the electrophilic carbon adjacent to the iodide:
Optimization Considerations :
-
Base Concentration : 10–20% w/v NaOH ensures complete conversion without excessive saponification.
-
Reaction Time : 12–24 hours at 60–80°C for high yields (>85%).
-
Workup : The mixture is neutralized with dilute HCl, and the alcohol is extracted with ethyl acetate or diethyl ether .
Purification via Thermal Treatment
Post-hydrolysis, the fluorotelomer alcohol contains impurities such as perfluoroalkanoic acids (PFAAs), esters, and residual iodides. A patented thermal treatment process significantly reduces these contaminants .
Procedure :
-
Mixing : Combine the crude alcohol with water (10–20% w/w) and a base additive (e.g., 0.1–2% w/w ethanolamine).
-
Heating : Agitate the mixture at 195–215°C for 4–6 hours under inert atmosphere.
-
Separation : Extract the purified alcohol via vacuum distillation (0.5–40 kPa, 60–100°C).
Mechanistic Insights :
-
Base Additives : Neutralize PFAAs into salts, which partition into the aqueous phase.
-
Water : Hydrolyzes esters (e.g., perfluoroalkanoic acid isopropyl esters) into carboxylic acids and alcohols.
-
Hydrogen Donors : Ethylene glycol or isopropanol quench radical byproducts, minimizing color formation .
Table 1: Impurity Reduction via Thermal Treatment
| Impurity Type | Initial Concentration (ppm) | Post-Treatment (ppm) |
|---|---|---|
| Perfluoroalkanoic Acids | 1200 | <50 |
| Fluorotelomer Iodides | 800 | <10 |
| Esters | 600 | <20 |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.62 (t, 2H, –CH<sub>2</sub>OH), 2.30 (m, 2H, –CF<sub>2</sub>CH<sub>2</sub>–), and absence of iodide peaks at δ 3.10–3.30 .
-
FTIR : Peaks at 3350 cm<sup>−1</sup> (O–H stretch) and 1200–1100 cm<sup>−1</sup> (C–F stretches) .
-
GC-MS : Molecular ion peak at m/z 520.223 [M]<sup>+</sup> confirms molecular weight .
Industrial Applications and Derivatives
The purified alcohol serves as a precursor for:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol?
- Methodology : A common approach involves reducing fluorinated precursors with lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. For example, 1a (a fluorinated ester precursor) was dissolved in dry ether, cooled to 0°C, and treated dropwise with LiAlH₄ (4.0 M in ether). The mixture was stirred overnight, followed by standard workup and purification .
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Post-reaction quenching with ice-cold water or dilute acid is critical for isolating the alcohol product.
Q. How can NMR spectroscopy be used to characterize this fluorinated alcohol?
- 1H NMR Data :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.38–1.67 | m | Non-fluorinated methylene protons |
| 2.00–2.13 | m | Protons adjacent to fluorinated segments |
| 3.63–3.70 | t (J = 6.1 Hz) | Terminal -CH₂OH group |
| (Data from CDCl₃, 600 MHz) . |
- Interpretation : The terminal -CH₂OH group (δ ~3.63–3.70 ppm) appears as a triplet due to coupling with adjacent methylene protons. Fluorinated regions suppress proton signals, simplifying the spectrum.
Advanced Research Questions
Q. How should researchers address contradictions in reported melting points (e.g., 51–53°C vs. 57–59°C)?
- Analysis : Variations may arise from differences in purity, crystallization solvents, or fluorination patterns. For instance, the compound with CAS-associated data (51–53°C) may have impurities or polymorphic forms compared to the 57–59°C sample .
- Resolution : Conduct differential scanning calorimetry (DSC) to confirm thermal behavior. Recrystallize using standardized solvents (e.g., hexane/ethyl acetate) and compare with literature protocols.
Q. What role does the perfluorinated chain play in modulating material properties, such as liquid crystalline behavior?
- Mechanism : The perfluorinated segment enhances hydrophobicity and stabilizes smectic phases by reducing intermolecular interactions. In methyl 4-alkoxybenzoates, analogous fluorinated alcohols promote smectic mesophases due to their rigid, fluorophilic domains .
- Experimental Design : Incorporate the compound into liquid crystal mixtures and analyze phase transitions via polarized optical microscopy (POM) and X-ray diffraction (XRD).
Q. How can reaction conditions be optimized to improve yield and purity?
- Optimization Strategies :
- Use high-purity fluorinated precursors to minimize side products.
- Employ slow addition of LiAlH₄ to control exothermicity .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization.
Q. What challenges arise in mass spectral analysis due to the compound’s fluorinated structure?
- Analytical Considerations :
- Fluorine’s high electronegativity suppresses ionization efficiency in electron impact (EI)-MS.
- Use electrospray ionization (ESI)-MS in negative ion mode for better sensitivity.
- Reference spectral libraries for perfluorinated acids (e.g., heptacosafluorotetradecanoic acid ) to identify fragmentation patterns.
Safety and Handling
Q. What precautions are necessary when handling this fluorinated alcohol in laboratory settings?
- Protocols :
- Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Use fume hoods to prevent inhalation of aerosols.
- Store in sealed containers under inert gas (e.g., argon) to avoid moisture absorption .
Applications in Advanced Research
Q. How can this compound be applied in asymmetric synthesis or chiral auxiliary design?
- Case Study : Fluorinated oxazolidinone auxiliaries (e.g., heptadecafluoro-undecane derivatives ) demonstrate enhanced stereocontrol in catalytic reactions.
- Methodology : Functionalize the terminal -OH group to create chiral ligands or catalysts. Test enantioselectivity in model reactions (e.g., Diels-Alder cycloadditions).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
